

# electrochemical window of vinylene carbonate

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## Compound of Interest

Compound Name: Vinylene carbonate

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An In-depth Technical Guide to the Electrochemical Window of **Vinylene Carbonate**

## Introduction

**Vinylene carbonate** (VC) is a widely utilized electrolyte additive in lithium-ion batteries (LIBs), renowned for its ability to form a stable and effective solid electrolyte interphase (SEI) on anode surfaces.[1][2] This SEI layer is crucial for preventing the continuous decomposition of the electrolyte, thereby enhancing the cyclability, lifespan, and safety of the battery.[3][4] The electrochemical stability window (ESW) of an electrolyte, defined by its reduction and oxidation potential limits, is a critical parameter that governs its operational voltage range. Understanding the precise electrochemical window of VC is paramount for optimizing battery performance, particularly in high-voltage applications. This guide provides a comprehensive overview of the electrochemical behavior of VC, its decomposition pathways, and the experimental protocols used for its characterization.

## Electrochemical Stability Window (ESW) of Vinylene Carbonate

The ESW of VC is narrower than that of common carbonate solvents like ethylene carbonate (EC) and diethyl carbonate (DEC).[5][6] This property is advantageous as VC can be preferentially decomposed to form a passivating layer on the electrode surfaces before the bulk electrolyte reacts.

## Reductive Stability (Anodic Limit)

VC is reduced at a higher potential (less negative) compared to EC. This allows it to form the SEI on graphite anodes before lithium intercalation and significant solvent co-insertion, which could damage the anode structure.[7][8] The reported onset potential for VC reduction varies in the literature but generally falls within the range of 1.0 V to 2.0 V vs. Li<sup>+</sup>/Li.[7] Some studies pinpoint the first observable electrochemical reaction involving VC in the range of 1.9–1.6 V.[7] Other reports indicate that VC and another common additive, fluoroethylene carbonate (FEC), are both reduced at potentials above 1 V vs. Li<sup>+</sup>/Li.[3] At lower potentials, around 0.73 V, VC is reported to be reduced to form a poly(VC)-rich outer SEI layer.[9]

## Oxidative Stability (Cathodic Limit)

On the cathode side, VC is less stable than conventional carbonate solvents.[5][10] Its oxidation occurs at a lower potential, which can be beneficial for forming a protective cathode electrolyte interphase (CEI) in some battery chemistries. However, this can be detrimental in high-voltage systems, such as those using LiNi<sub>0.5</sub>Mn<sub>1.5</sub>O<sub>4</sub> (LNMO) cathodes, where VC oxidation can lead to increased impedance and poor cycling performance.[11] Cyclic voltammetry experiments have shown VC oxidation features around 4.25 V.[10] Other sources suggest an oxidation potential greater than 4.3 V vs. Li<sup>+</sup>/Li.[5] At very high upper cut-off voltages (e.g., 4.8 V), significant VC decomposition and polymerization are observed.[12]

## Quantitative Data Summary

The following table summarizes the reported electrochemical potential limits for **vinylene carbonate**.

Electrochemical Process	Reported Potential (V vs. Li <sup>+</sup> /Li)	Technique / Conditions	Reference
Onset of Reduction	1.9 V - 1.6 V	Cyclic Voltammetry (CV)	[7]
Reduction	> 1.0 V	Electrochemical Quartz Crystal Microbalance with Dissipation Monitoring (EQCM-D)	[3]
Reduction to poly(VC)	~0.73 V	Not specified	[9]
Onset of Oxidation	~4.25 V	Cyclic Voltammetry (CV)	[10]
Onset of Oxidation	> 4.3 V	Not specified	[5]
Significant Oxidation	> 4.7 V	High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)	[12]

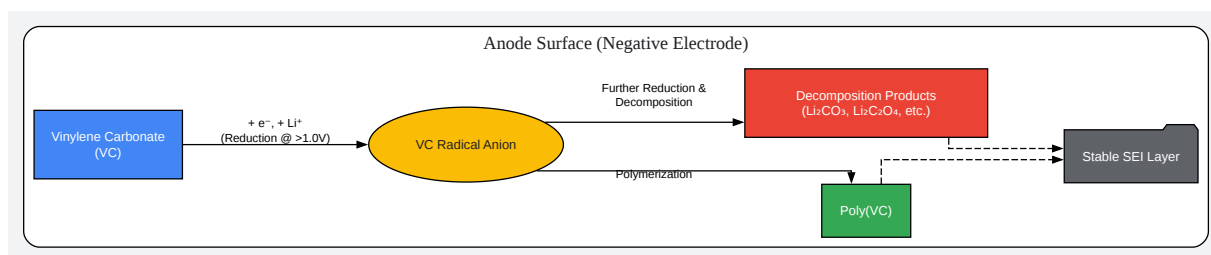
## Decomposition Mechanisms and Pathways

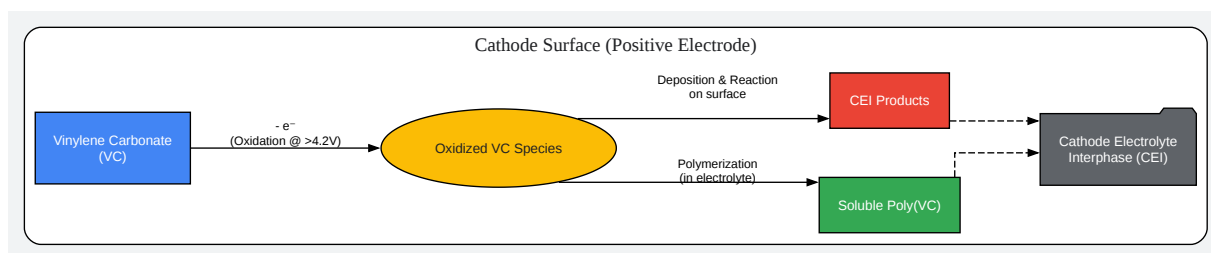
The functionality of VC as an additive is intrinsically linked to its decomposition mechanisms at both the anode and cathode.

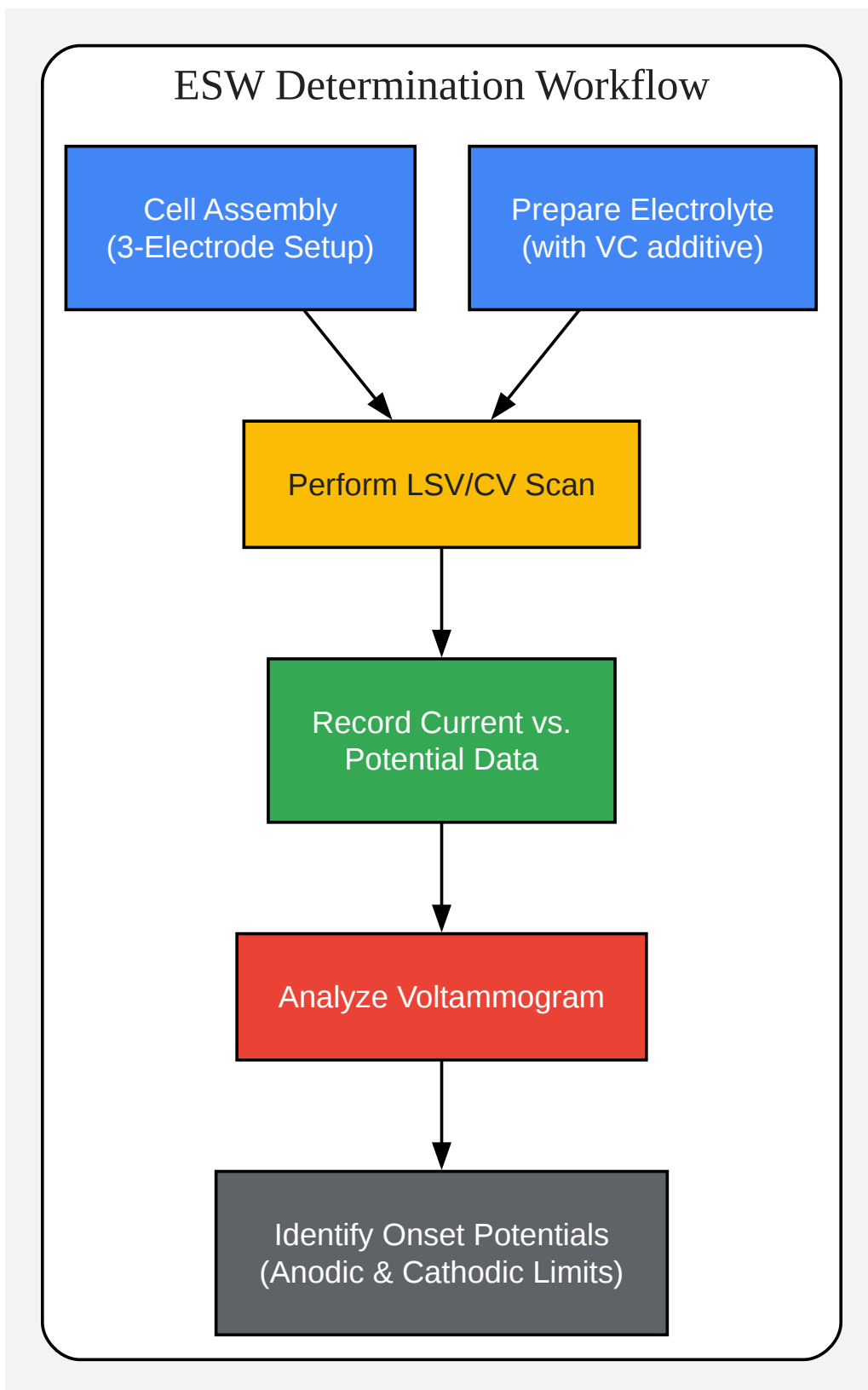
### Reductive Decomposition and SEI Formation

Upon reduction at the anode surface, VC undergoes a complex series of reactions, including polymerization and decomposition, to form a stable SEI. This process is initiated by a one-electron reduction to form a radical anion, which can then polymerize or decompose further.[8] The resulting SEI is often rich in poly(**vinylene carbonate**) (poly(VC)), lithium carbonate (Li<sub>2</sub>CO<sub>3</sub>), lithium oxalate (Li<sub>2</sub>C<sub>2</sub>O<sub>4</sub>), and lithium formate (HCO<sub>2</sub>Li).[2][13] The formation of a poly(VC) layer is considered key to improving the elasticity and robustness of the SEI.[1][2]

This VC-derived SEI effectively suppresses the reduction of other electrolyte components at lower potentials.[7]







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